(2R)-2-(4-tert-butylphenyl)propanoic acid
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Overview
Description
®-2-(4-tert-Butylphenyl)propionic acid is an organic compound that belongs to the class of phenylpropanoic acids. It is characterized by the presence of a tert-butyl group attached to the phenyl ring, which significantly influences its chemical properties and reactivity. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Mechanism of Action
Target of Action
It’s known that the tert-butyl group finds large applications in synthetic organic chemistry .
Mode of Action
The mode of action of ®-2-(4-(tert-butyl)phenyl)propanoic acid involves the introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This process is facilitated by the unique reactivity pattern elicited by the crowded tert-butyl group .
Biochemical Pathways
The compound’s action affects various biochemical pathways. The tert-butyl group is involved in chemical transformations and has implications in biosynthetic and biodegradation pathways .
Pharmacokinetics
The compound’s synthesis using flow microreactor systems is noted to be more efficient, versatile, and sustainable compared to batch processes .
Result of Action
The result of the compound’s action is the formation of tert-butyl esters from aldehydes via a radical process . This synthesis is direct and sustainable, offering a practical approach for the synthesis of allylic esters from simple aldehydes and alkenes via a two-step one-pot procedure .
Action Environment
The action environment can influence the compound’s action, efficacy, and stability. For instance, the use of flow microreactor systems in the compound’s synthesis has been found to enhance efficiency and versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-tert-Butylphenyl)propionic acid typically involves the alkylation of a phenylpropanoic acid derivative with tert-butyl halides under basic conditions. One common method is the Friedel-Crafts alkylation, where the phenyl ring is alkylated using tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of ®-2-(4-tert-Butylphenyl)propionic acid may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
®-2-(4-tert-Butylphenyl)propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenylpropanoic acids.
Scientific Research Applications
®-2-(4-tert-Butylphenyl)propionic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of non-steroidal anti-inflammatory drugs (NSAIDs).
Industry: Utilized in the production of polymers and other materials due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: Another phenylpropanoic acid derivative with anti-inflammatory properties.
Naproxen: A similar compound used as an NSAID.
Ketoprofen: Shares structural similarities and is used for its analgesic and anti-inflammatory effects.
Uniqueness
®-2-(4-tert-Butylphenyl)propionic acid is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic effects. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and drug development.
Properties
IUPAC Name |
(2R)-2-(4-tert-butylphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-9(12(14)15)10-5-7-11(8-6-10)13(2,3)4/h5-9H,1-4H3,(H,14,15)/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUZPPMNBARTOY-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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